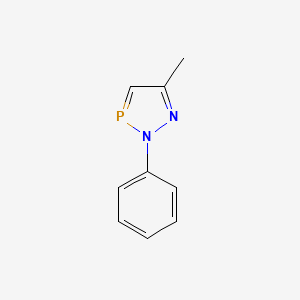
Dibutylazidoborane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylazidoborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is characterized by the presence of boron, nitrogen, and carbon atoms, making it a versatile compound for synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylazidoborane can be synthesized through several methods. One common approach involves the reaction of dibutylborane with sodium azide under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the azide group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutylazidoborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound to dibutylborane.
Substitution: The azide group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Dibutylborane.
Substitution: Various substituted boranes depending on the reagents used.
Aplicaciones Científicas De Investigación
Dibutylazidoborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to investigate its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: this compound is used in the production of advanced materials, such as polymers and ceramics, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of dibutylazidoborane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in various chemical reactions and applications, such as catalysis and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
Dibutylborane: Similar in structure but lacks the azide group, making it less reactive in certain applications.
Triethylborane: Another organoboron compound with different alkyl groups, used in different synthetic applications.
Boronic Acids: Compounds with boron-oxygen bonds, widely used in organic synthesis and medicinal chemistry.
Uniqueness
Dibutylazidoborane stands out due to its azide group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring the formation of stable boron-nitrogen bonds, such as in drug delivery and advanced material synthesis.
Propiedades
Número CAS |
13272-53-2 |
|---|---|
Fórmula molecular |
C8H18BN3 |
Peso molecular |
167.06 g/mol |
Nombre IUPAC |
azido(dibutyl)borane |
InChI |
InChI=1S/C8H18BN3/c1-3-5-7-9(11-12-10)8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
PBSPEQJOIRYRHU-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC)(CCCC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



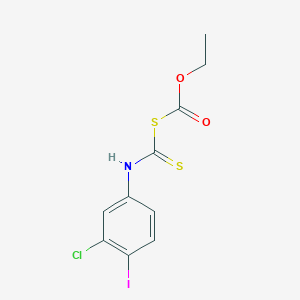
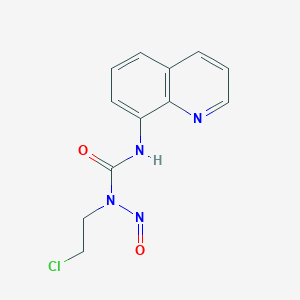
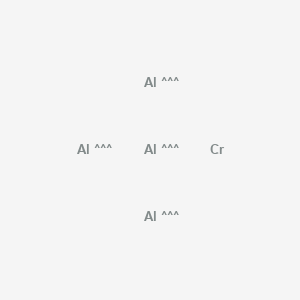
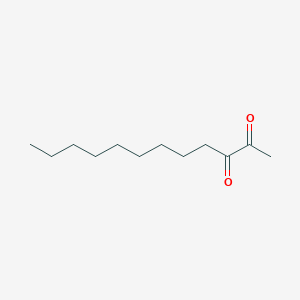

![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

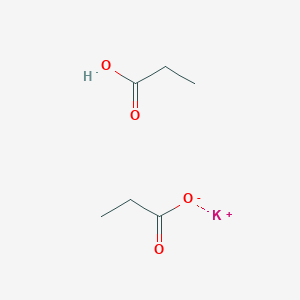

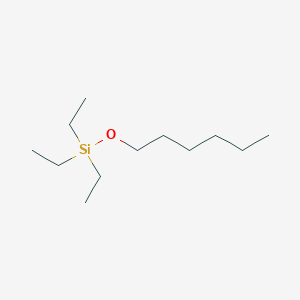
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)
